molecular formula C10H13N3O3S B14743158 4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide CAS No. 2066-71-9

4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide

Cat. No.: B14743158
CAS No.: 2066-71-9
M. Wt: 255.30 g/mol
InChI Key: RKAGCCDQKAXCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide typically involves the reaction of 3-methyl-5-oxo-1-imidazolidine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide
  • 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
  • Benzeneacetamide, N-[4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1-imidazolidinyl]

Uniqueness

4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2066-71-9

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

4-(3-methyl-5-oxoimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H13N3O3S/c1-12-6-10(14)13(7-12)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6-7H2,1H3,(H2,11,15,16)

InChI Key

RKAGCCDQKAXCQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.